C9H14BrN3O2
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Overview
Description
tert-Butyl 2-amino-5-bromo-2H-pyrimidine-1-carboxylate: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of a tert-butyl group, an amino group, and a bromine atom attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C9H14BrN3O2 typically involves the bromination of a pyrimidine precursor followed by the introduction of the tert-butyl and amino groups. One common method includes:
Bromination: Starting with a pyrimidine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions.
tert-Butylation: Finally, the tert-butyl group is introduced using tert-butyl chloroformate or tert-butyl alcohol in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in C9H14BrN3O2 can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
- Substituted pyrimidines with various functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the amino group.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Employed in catalytic processes to facilitate various organic transformations.
Biology:
Nucleic Acid Research: Studied for its potential interactions with nucleic acids and its role in the development of nucleotide analogs.
Enzyme Inhibition: Investigated as a potential inhibitor of enzymes involved in nucleotide metabolism.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in antiviral and anticancer research.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of C9H14BrN3O2 is primarily based on its ability to interact with biological macromolecules such as nucleic acids and proteins. The amino and bromine groups facilitate binding to specific molecular targets, potentially inhibiting enzyme activity or interfering with nucleic acid synthesis. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
2-Amino-5-bromo-2H-pyrimidine-1-carboxylate: Lacks the tert-butyl group, which may affect its stability and reactivity.
tert-Butyl 2-amino-2H-pyrimidine-1-carboxylate: Lacks the bromine atom, which may reduce its potential for substitution reactions.
2-Amino-5-chloro-2H-pyrimidine-1-carboxylate: Contains a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness: tert-Butyl 2-amino-5-bromo-2H-pyrimidine-1-carboxylate is unique due to the combination of the tert-butyl, amino, and bromine groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl 2-amino-5-bromo-2H-pyrimidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)13-5-6(10)4-12-7(13)11/h4-5,7H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOULCZLETCTSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=NC1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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